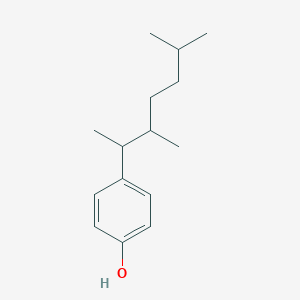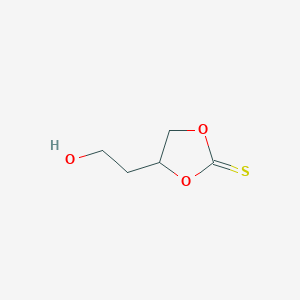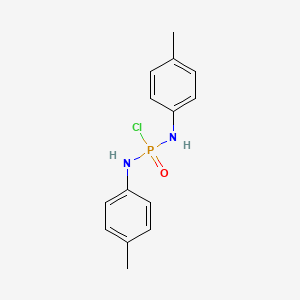![molecular formula C31H44N2O2 B12551805 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- CAS No. 142967-29-1](/img/structure/B12551805.png)
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique substitution pattern, where two octyloxyphenyl groups are attached at the 3 and 5 positions of the pyrazole ring. This structural feature imparts distinct physical and chemical properties, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- typically involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives. One common method includes the reaction of 4-(octyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as vitamin B1 has been reported to enhance the yield and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
1H-Pyrazole, 4-phenyl-: Another pyrazole derivative with a phenyl group at the 4 position.
1,3,5-Trisubstituted Pyrazoles: Compounds with various substituents at the 1, 3, and 5 positions, often used in medicinal chemistry.
Uniqueness: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of octyloxy groups enhances its solubility in organic solvents and its potential for functionalization, making it a versatile compound for various applications .
Propiedades
Número CAS |
142967-29-1 |
|---|---|
Fórmula molecular |
C31H44N2O2 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
3,5-bis(4-octoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C31H44N2O2/c1-3-5-7-9-11-13-23-34-28-19-15-26(16-20-28)30-25-31(33-32-30)27-17-21-29(22-18-27)35-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3,(H,32,33) |
Clave InChI |
PGRNTWRDLLXNIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)


![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)

![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)


![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)
